

# Application Note & Protocol: Regioselective $\alpha$ -Chlorination of 1-Fluorocyclopropyl Methyl Ketone

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## Compound of Interest

Compound Name:	2-Chloro-1-(1-fluorocyclopropyl)ethanone
CAS No.:	151697-21-1
Cat. No.:	B135431

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## Abstract & Introduction

$\alpha$ -Haloketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic centers which enable a wide range of subsequent transformations.[1] The introduction of a chlorine atom alpha to a carbonyl group significantly enhances the synthetic utility of the ketone, rendering the  $\alpha$ -carbon susceptible to nucleophilic attack and facilitating reactions such as the Favorskii rearrangement and the synthesis of heterocyclic compounds like thiazoles.[1] [2]

The subject of this protocol, 1-fluorocyclopropyl methyl ketone, is a valuable building block, particularly in the synthesis of agrochemicals and pharmaceuticals. The strained cyclopropyl ring imparts unique chemical reactivity and conformational rigidity, while the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[2] This application note provides a detailed, reliable protocol for the regioselective  $\alpha$ -chlorination of 1-fluorocyclopropyl

methyl ketone to yield 1-fluorocyclopropyl chloromethyl ketone, a key precursor for advanced chemical entities.

This protocol utilizes sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) as the chlorinating agent. This choice is based on its efficacy in chlorinating ketones and its procedural simplicity compared to alternatives like gaseous chlorine. The procedure has been optimized for high yield and selectivity, with an emphasis on safety and practicality in a standard research laboratory setting.

## Reaction Principle and Mechanism

The  $\alpha$ -chlorination of a ketone proceeds via an electrophilic attack on the enol or enolate form of the ketone. Under neutral or slightly acidic conditions, as employed in this protocol with sulfuryl chloride, the reaction is understood to proceed through the enol tautomer.

- **Enolization:** The ketone starting material exists in equilibrium with its enol tautomer. The presence of a trace amount of acid (HCl, generated in situ) can catalyze this process.
- **Electrophilic Attack:** The electron-rich double bond of the enol attacks the electrophilic chlorine atom of sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ).
- **Deprotonation:** A proton is lost from the oxonium ion intermediate, regenerating the carbonyl group and yielding the final  $\alpha$ -chloroketone product, along with HCl and  $\text{SO}_2$  as byproducts.

The reaction is performed in a non-polar solvent like dichloromethane to ensure solubility of the starting material and to facilitate the reaction.

## Experimental Protocol

### Materials and Reagents

Reagent/Material	Grade	Supplier	CAS No.	Notes
1-Fluorocyclopropyl methyl ketone	≥98%	Commercial	129561-34-8	Starting material
Sulfuryl chloride (SO <sub>2</sub> Cl <sub>2</sub> )	≥97%	Commercial	7791-25-5	Highly corrosive & water-reactive
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Anhydrous	Commercial	75-09-2	Reaction solvent
Deionized Water	N/A	In-house	7732-18-5	For work-up
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> )	ACS Grade	Commercial	144-55-8	For neutralization
Anhydrous Calcium Chloride (CaCl <sub>2</sub> )	ACS Grade	Commercial	10043-52-4	Drying agent

## Equipment

- 100 mL two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
- Ice-water bath
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

## Step-by-Step Procedure

A detailed protocol for the chlorination is described in a European patent.<sup>[3][4]</sup> The following procedure is an adaptation of this established method.

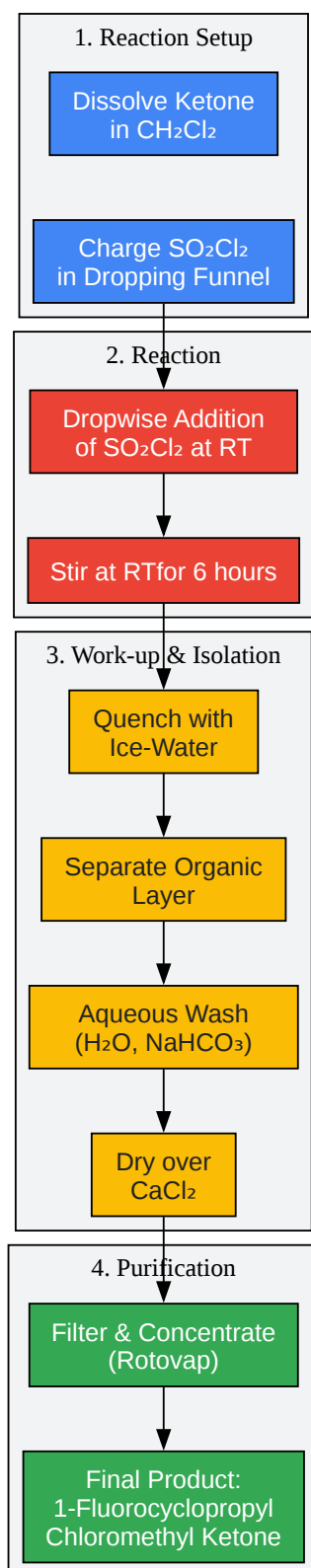
- Reaction Setup:
  - To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1-fluorocyclopropyl methyl ketone (4.0 g, 0.04 mol).
  - Add 10 mL of dichloromethane to the flask to dissolve the ketone.
  - Equip the flask with a dropping funnel and a reflux condenser. Ensure the top of the condenser is connected via tubing to a gas scrubber containing an aqueous solution of sodium hydroxide to neutralize the HCl and SO<sub>2</sub> gases produced during the reaction.<sup>[5][6]</sup>
- Addition of Chlorinating Agent:
  - Charge the dropping funnel with sulfuryl chloride (6.75 g, 0.05 mol, 1.25 equiv.).
  - With vigorous stirring, add the sulfuryl chloride dropwise to the ketone solution at room temperature over a period of 20-30 minutes. Expert Insight: A controlled, dropwise addition is crucial to manage the exothermic nature of the reaction and prevent a rapid evolution of gas.
- Reaction:
  - After the addition is complete, continue to stir the reaction mixture at room temperature for 6 hours.<sup>[4]</sup>
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up and Isolation:

- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and water. This step quenches any remaining sulfonyl chloride.[4]
- Transfer the mixture to a separatory funnel.
- Separate the organic phase.
- Wash the organic phase sequentially with 20 mL of deionized water and 20 mL of a saturated sodium bicarbonate solution to remove any acidic byproducts.
- Dry the organic phase over anhydrous calcium chloride.[4]
- Purification:
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. The resulting crude oil is 1-fluorocyclopropyl chloromethyl ketone.
  - Further purification can be achieved by vacuum distillation if required for higher purity applications.

## Workflow and Data Summary

### Experimental Workflow Diagram

The overall process from setup to final product is illustrated below.



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Caption: Workflow for the chlorination of 1-fluorocyclopropyl methyl ketone.

## Key Reaction Parameters

Parameter	Value	Rationale / Notes
Starting Ketone	0.04 mol (1.0 equiv.)	Basis for stoichiometry.
Chlorinating Agent	Sulfuryl Chloride (SO <sub>2</sub> Cl <sub>2</sub> )	Effective electrophilic chlorine source.
Equivalents of SO <sub>2</sub> Cl <sub>2</sub>	1.25 equiv.	A slight excess ensures complete conversion of the starting material.
Solvent	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Anhydrous, non-protic solvent prevents unwanted side reactions.
Temperature	Room Temperature	Sufficient for reaction; avoids over-chlorination.
Reaction Time	6 hours	Typically sufficient for full conversion as per literature.[4]
Expected Yield	~90% (crude)	High-yielding transformation.

## Characterization

The final product, 1-fluorocyclopropyl chloromethyl ketone, should be characterized to confirm its identity and purity.

- <sup>1</sup>H-NMR (CDCl<sub>3</sub>): Expect characteristic signals for the cyclopropyl protons and the newly formed chloromethyl (-CH<sub>2</sub>Cl) group. The signal for the chloromethyl group is expected to be a doublet due to coupling with the adjacent fluorine atom, appearing around  $\delta = 4.65$  ppm.[4]
- <sup>13</sup>C-NMR & <sup>19</sup>F-NMR: To confirm the carbon framework and the presence of the fluorine atom.
- Mass Spectrometry (MS): To confirm the molecular weight (136.54 g/mol) and observe the characteristic isotopic pattern for a monochlorinated compound.

- Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720  $\text{cm}^{-1}$  corresponding to the C=O stretch of the ketone.

## Safety and Handling Precautions

### Chemical Hazards:

- Sulfuryl Chloride ( $\text{SO}_2\text{Cl}_2$ ): Highly corrosive, toxic, and water-reactive.[5] Causes severe skin burns and eye damage and can be fatal if inhaled.[6] It reacts violently with water or moist air to produce toxic and corrosive gases, including hydrogen chloride and sulfuric acid.[5][6] All manipulations must be performed in a well-ventilated chemical fume hood.[7]
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ): A suspected carcinogen and a volatile organic solvent. Avoid inhalation and skin contact.
- Hydrogen Chloride (HCl) and Sulfur Dioxide ( $\text{SO}_2$ ): Toxic and corrosive gases are evolved during the reaction. The reaction must be equipped with a gas scrubber.

### Personal Protective Equipment (PPE):

- Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and gloves (neoprene or nitrile).[8]
- When handling sulfuryl chloride, consider using a face shield in addition to safety goggles.[8]

### Emergency Procedures:

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][6]
- Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[5]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
- Spills: Neutralize small spills of sulfuryl chloride with an inert absorbent material like sand or sodium carbonate. For larger spills, evacuate the area and follow institutional emergency

protocols.[7] Do not use water on a sulfuryl chloride spill.[5]

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